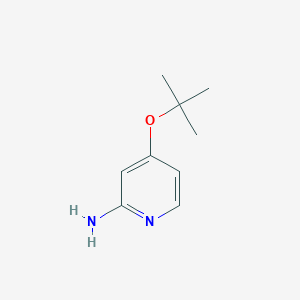

4-(Tert-butoxy)pyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]pyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHQTFHHDCHUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC(=NC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446416-40-5 | |

| Record name | 4-(tert-butoxy)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyridin 2 Amine Scaffolds in Advanced Organic Synthesis

Pyridin-2-amine and its derivatives are fundamental structural motifs in a vast array of biologically active compounds and functional materials. researchgate.netresearchgate.netnih.gov These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.orgrsc.org The nitrogen atom in the pyridine (B92270) ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating strong and specific interactions with enzymes and receptors. researchgate.netfrontiersin.org

The pyridin-2-amine core is found in numerous pharmaceuticals, highlighting its importance in drug discovery. researchgate.netwikipedia.org Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. ontosight.aiacs.orggoogle.com This wide-ranging bioactivity has made the pyridin-2-amine scaffold a focal point for the development of new therapeutic agents. researchgate.netrsc.org

Furthermore, the dual nucleophilic nature of 2-aminopyridine (B139424) makes it a valuable synthon for the construction of various five- and six-membered azaheterocycles, such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn These fused heterocyclic systems are also of significant interest in medicinal chemistry and materials science. sioc-journal.cn

Overview of Key Research Trajectories for 4 Tert Butoxy Pyridin 2 Amine

Established Synthetic Routes to Substituted Aminopyridines Relevant to this compound

The classical synthesis of substituted aminopyridines, including precursors to this compound, relies on well-documented reactions that functionalize the pyridine ring. These methods typically involve the sequential addition of the amino and alkoxy groups.

The introduction of an amino group onto a pyridine ring is a fundamental transformation in heterocyclic chemistry. Several strategies exist, often depending on the pre-existing substituents on the ring.

Nucleophilic Aromatic Substitution (SNAr): This is a common method for aminating pyridines, particularly those bearing a good leaving group (such as a halogen) at the 2- or 4-position. The reaction of a 2-halopyridine with an amine can be facilitated by high temperatures or metal catalysis, such as the Buchwald-Hartwig amination, which uses palladium catalysts. nih.gov For instance, the reaction of 2-chloropyridine (B119429) derivatives with various amines can proceed under milder conditions when the pyridine ring is activated. nih.gov

Chichibabin Reaction: While a classic method for producing 2-aminopyridines from unsubstituted pyridine using sodium amide (NaNH₂), it often lacks generality and can lead to side products. nih.gov

Activation via N-Oxide Formation: A more versatile approach involves the initial formation of a pyridine N-oxide. The N-oxide activates the C2 and C4 positions towards nucleophilic attack. Reacting the N-oxide with an activating agent like tosyl anhydride (B1165640) (Ts₂O) in the presence of an amine, such as tert-butylamine, can lead to regioselective amination at the 2-position. researchgate.net This method offers high yields and excellent selectivity. researchgate.net Subsequent removal of the N-oxide group yields the desired aminopyridine.

Amination via Phosphonium (B103445) Salts: A modern strategy involves converting the pyridine into a phosphonium salt, which then readily reacts with an amine nucleophile. This method is noted for its precise regioselectivity, often favoring the 4-position. nih.gov By carefully tuning the electronic properties of the phosphine (B1218219) reagent, a sequence of SNAr-halogenation and SNAr-amination can be achieved, accommodating a wide range of amines. chemrxiv.org

A comparison of common amination strategies is presented below:

| Method | Precursor | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | 2-Halopyridine | Amine, Base, often Pd catalyst | Wide scope, applicable to complex molecules. nih.gov |

| N-Oxide Activation | Pyridine N-Oxide | Ts₂O, Amine | High regioselectivity for the 2-position, good yields. researchgate.net |

| Phosphonium Salt Formation | Pyridine | Phosphine, Activating Agent, Amine | Precise regioselectivity, often for the 4-position. nih.govchemrxiv.org |

The introduction of an alkoxy group, such as the tert-butoxy group in the target molecule, can be accomplished through several established methods.

Williamson Ether Synthesis: This classic method involves the reaction of a pyridinol (a hydroxy-pyridine) with an alkyl halide in the presence of a base. To synthesize a 4-alkoxypyridine, 4-hydroxypyridine (B47283) would be treated with a tert-butylating agent.

Nucleophilic Substitution on Halopyridines: A highly effective route involves the reaction of a halopyridine with an alkoxide. For the synthesis of 4-(tert-butoxy)pyridine (B2507444), 4-chloropyridine (B1293800) or its hydrochloride salt is reacted with a tert-butoxide source. semanticscholar.org A common procedure uses sodium or potassium tert-butoxide, or generates the alkoxide in situ from tert-butanol (B103910) with a strong base like sodium hydride (NaH) or powdered sodium hydroxide (B78521) (NaOH) in a solvent like DMSO. semanticscholar.org

From Nitro-Pyridines: In cases where a nitro group is present at the 4-position, it can be substituted by an alkoxy group. This substitution can be facilitated by activating the pyridine ring through quaternization. google.com

A general scheme for the synthesis of 4-alkoxypyridines is shown below:

| Precursor | Reagents | Product | Typical Yield |

| 4-Chloropyridine Hydrochloride | Alcohol, Powdered NaOH, DMSO | 4-Alkoxypyridine | 75-80% semanticscholar.org |

| 4-Hydroxypyridine | Alkyl Halide, Base | 4-Alkoxypyridine | Varies |

Novel and Green Synthesis Approaches for Aminopyridines

Recent research has focused on developing more sustainable and efficient methods for aminopyridine synthesis, minimizing waste, energy consumption, and the use of hazardous materials.

Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, are a cornerstone of green chemistry. researchgate.net They offer high atom economy and procedural simplicity.

Several catalyst-free MCRs for the synthesis of 2-aminopyridines have been developed. mdpi.com One such approach involves the four-component reaction of an acetophenone (B1666503) derivative, malononitrile (B47326), an aldehyde, and ammonium (B1175870) carbonate under solvent-free conditions at room temperature. researchgate.netmdpi.comsemanticscholar.org This method is noted for its mild conditions, high yields, and environmentally friendly profile. researchgate.netmdpi.com Another protocol involves the thermal, solvent-free, and catalyst-free reaction of 4-oxo-4H-chromene-3-carbaldehydes, active methylene (B1212753) compounds (like cyanoacetates), and amines. rsc.org These reactions proceed through a cascade of condensation and cyclization steps to afford highly substituted 2-aminopyridines. rsc.org

Three-component reactions are also prevalent. One example involves reacting enaminones, primary amines, and malononitrile under solvent-free conditions to produce 2-amino-3-cyanopyridine (B104079) derivatives. researchgate.net Another green, three-component synthesis of imidazo[1,2-a]pyridines (formed from 2-aminopyridines) uses water as the solvent and proceeds without a catalyst. researchgate.net

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives. This includes the use of safer solvents, alternative energy sources, and recyclable catalysts.

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. rsc.orgbeilstein-journals.org The Bohlmann–Rahtz pyridine synthesis, for example, can be performed efficiently in a microwave flow reactor, allowing for a one-step preparation without the isolation of intermediates. beilstein-journals.org Microwave heating in ethanol (B145695) has also been used with a phosphotungstic acid catalyst for the synthesis of imidazo[1,2-a]pyridines, providing high yields in short reaction times. beilstein-journals.orgbeilstein-journals.org

Use of Greener Solvents: Water and ethanol are preferred green solvents. researchgate.netbeilstein-journals.orgrsc.org The development of synthetic routes that proceed efficiently in these solvents is a key goal. For example, an efficient synthesis of 2-aminopyridines has been reported in water. researchgate.net

Sustainable Catalysis: The use of recyclable, non-toxic catalysts is another green approach. Heteropolyacids, such as phosphotungstic acid, are gaining attention as economical and environmentally benign Brønsted acid catalysts. beilstein-journals.orgbeilstein-journals.org Photocatalysis and electrocatalysis are also emerging as powerful techniques that offer mild reaction conditions and high selectivity for pyridine synthesis. numberanalytics.com

Scalable Synthesis and Process Optimization for Pyridine Scaffolds

The transition from a laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and efficiency. For pyridine derivatives, which are key components in many pharmaceuticals, scalable synthesis is of paramount importance. vcu.edu

Process optimization often focuses on:

Improving Yield and Reducing Steps: Researchers have developed streamlined manufacturing processes that reduce the number of steps. For instance, a five-step batch process for a complex pyridine derivative was condensed into a single continuous step using flow reactors, which dramatically increased the yield from 58% to 92% and projected a 75% reduction in production costs. vcu.edu

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and shorter reaction times. beilstein-journals.orgnumberanalytics.com This technology has been successfully applied to the Pd-catalyzed aminocarbonylation for the synthesis of pyridine derivatives, achieving productivities of up to 21 grams per day. rsc.org

Catalyst and Reactor Design: For gas-phase reactions, such as the synthesis of pyridine from aldehydes and ammonia, the choice of reactor and catalyst is critical. The use of a fast fluidized bed reactor with a crystalline aluminosilicate (B74896) zeolite catalyst has been investigated to optimize the yield of pyridine and minimize byproducts. acs.orggoogle.com

The following table summarizes key considerations for scalable synthesis:

| Factor | Importance | Example |

| Yield & Efficiency | Maximizes output and reduces cost. | Increasing yield from 58% to 92% by switching to a flow process. vcu.edu |

| Number of Steps | Fewer steps reduce time, materials, and cost. | Condensing a 5-step synthesis into a single continuous step. vcu.edu |

| Reactor Technology | Improves safety, control, and throughput. | Using continuous flow reactors for aminocarbonylation. rsc.org |

| Cost of Materials | Directly impacts the economic viability of the process. | Using inexpensive picolinic acid as a starting material. nih.gov |

| Safety & Waste | Critical for regulatory compliance and sustainability. | Optimizing reaction conditions to minimize coke formation in gas-phase synthesis. acs.org |

Development of Efficient Large-Scale Protocols

The large-scale synthesis of substituted pyridin-2-amines, including this compound, leverages modern catalytic cross-coupling reactions and optimized multi-step sequences to ensure efficiency and scalability. Research into analogous compounds, such as 4-(difluoromethyl)pyridin-2-amine, provides a blueprint for potential large-scale production strategies.

Key approaches include palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Goldberg reactions, which are effective for forming the crucial C-N bond at the pyridine C2 position. acs.orgmdpi.com One documented strategy for a related compound involves the Buchwald-Hartwig amination of a 2-halopyridine precursor (like 2-chloro-4-(difluoromethyl)pyridine) with tert-butyl carbamate, followed by deprotection to yield the final product. acs.org This method achieves high yields, with the amination step reaching 81% and the subsequent deprotection step yielding 99%. acs.org

Another powerful strategy involves the amination of a pyridine-N-oxide. For instance, a 4-substituted pyridine can be oxidized to its corresponding N-oxide, which then undergoes amination to introduce the amino group at the C2 position. acs.org This method was successfully used in a gram-scale synthesis of N-(tert-butyl)-4-(difluoromethyl)pyridin-2-amine, which was obtained in a 65% yield. acs.org

The table below summarizes various catalytic systems that have been effectively used for the synthesis of related 2-aminopyridine (B139424) derivatives, which could be adapted for this compound.

Table 1: Catalytic Systems for the Synthesis of 2-Aminopyridine Derivatives

| Reaction Type | Catalyst/Ligand | Base | Solvent | Substrate Example | Yield | Reference |

|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / X-Phos | NaOtBu | Toluene (B28343) | 2-Chloro-4-(difluoromethyl)pyridine | 81% | acs.orgorganic-chemistry.org |

| Goldberg Reaction | CuI / 1,10-phenanthroline | K₃PO₄ | Dioxane | 2-Bromopyridine | High | mdpi.com |

Practical Considerations for High-Yield Production

Transitioning a synthetic route from the laboratory bench to large-scale industrial production requires careful consideration of several practical factors to ensure safety, cost-effectiveness, sustainability, and high yields. researchgate.net

Reagent and Catalyst Selection: The choice of reagents and catalysts is paramount. For large-scale aminations, factors such as cost, atom economy, safety, and toxicity are critical. researchgate.net While palladium catalysts like those used in Buchwald-Hartwig reactions are highly effective, their cost can be a significant factor on a large scale. acs.org In such cases, exploring more economical alternatives like copper-based catalysts for Goldberg reactions can be advantageous. mdpi.com The choice of base (e.g., sodium tert-butoxide, potassium phosphate) and solvent must also be optimized to maximize yield and minimize side reactions and cost. mdpi.comresearchgate.net

Green Chemistry and Sustainability: Modern large-scale synthesis places a strong emphasis on green chemistry principles. This includes selecting environmentally benign solvents, reducing energy consumption, and minimizing waste. researchgate.net Purification methods are also a key consideration; developing protocols that yield a product of sufficient purity without requiring column chromatography is a significant advantage, as chromatography is often not feasible or cost-effective on an industrial scale. acs.orgbeilstein-journals.orgnih.gov

The following table outlines key practical considerations essential for developing a high-yield, large-scale synthesis for pyridine derivatives like this compound.

Table 2: Practical Considerations for Large-Scale Synthesis

| Consideration | Key Factors | Rationale | Reference |

|---|---|---|---|

| Cost-Effectiveness | Inexpensive starting materials, economical catalysts (e.g., Cu vs. Pd), reducing process steps. | To ensure the economic viability of the final product. | acs.orgmdpi.comresearchgate.net |

| Scalability | Avoiding hazardous reagents (e.g., DAST), high-pressure reactions, or cryogenic conditions. | To ensure the process can be safely and reliably performed on a large scale. | acs.orgunimi.it |

| Process Efficiency | One-pot or "telescoped" procedures, high-yield reactions. | To minimize waste, solvent use, and production time, thereby increasing throughput. | unimi.it |

| Purification | Designing processes that avoid column chromatography; favoring crystallization. | To reduce cost, solvent waste, and complexity in the final purification steps. | acs.orgbeilstein-journals.orgnih.gov |

| Sustainability | Use of green solvents, maximizing atom economy, recycling of reagents where possible. | To minimize the environmental impact of the chemical manufacturing process. | researchgate.net |

Fundamental Reactivity Patterns of Pyridin-2-amines

The reactivity of pyridin-2-amines is a composite of the electronic properties of the pyridine ring and the influence of the amino substituent. The pyridine ring itself is an electron-deficient heterocycle due to the electronegative nitrogen atom, which makes it less reactive towards electrophiles than benzene (B151609) but more susceptible to nucleophilic attack. wikipedia.orggcwgandhinagar.comyoutube.com The presence of an amino group at the 2-position significantly modifies this intrinsic reactivity.

| Reaction Type | Position of Attack | Description | Key Factors |

|---|---|---|---|

| Electrophilic Substitution | C3, C5 | The electron-donating amino group activates the ring, directing incoming electrophiles primarily to the C3 and C5 positions. Reaction conditions are often harsh for unsubstituted pyridine but are moderated by the activating amino group. libretexts.orglibretexts.org | Activating effect of the -NH₂ group, deactivating effect of the ring nitrogen. |

| Nucleophilic Substitution | C2, C4, C6 | The electron-deficient ring is susceptible to attack at positions ortho and para to the nitrogen. A leaving group can be displaced (SNAr), or in reactions like the Chichibabin reaction, a hydride ion is displaced at the C2 or C6 position. wikipedia.orgyoutube.com | Electron-withdrawing nature of ring nitrogen, presence of a good leaving group. |

| Oxidation | Ring Nitrogen | The lone pair on the pyridine nitrogen is susceptible to oxidation, typically forming pyridine-N-oxides with reagents like peracids. wikipedia.org | Availability of the nitrogen lone pair. |

| Reduction | Aromatic Ring | The pyridine ring can be hydrogenated to form a piperidine (B6355638) ring, although this often requires a catalyst and pressure. rsc.org Substituents like nitro groups can also be selectively reduced. | Aromatic stability of the pyridine ring. |

Electrophilic Aromatic Substitution: The pyridine ring is generally resistant to electrophilic substitution due to the deactivating effect of the electronegative nitrogen atom. wikipedia.orgyoutube.com When such reactions are forced, they typically occur at the C-3 position. libretexts.orgrrbdavc.org However, the presence of the electron-donating amino group at the C-2 position activates the ring, directing incoming electrophiles to the C-3 and C-5 positions. Despite this activation, the reaction conditions can still be demanding because the basic nitrogen of the pyridine ring can coordinate with the electrophilic reagent or acidic catalyst, further deactivating the ring. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): Pyridine and its derivatives are more prone to nucleophilic substitution than benzene, with reactions favored at the C-2 and C-4 positions. wikipedia.orgyoutube.com This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be effectively stabilized by the electronegative nitrogen atom. youtube.com In pyridin-2-amine derivatives, a nucleophile can attack a carbon atom bearing a suitable leaving group. For instance, studies on 2-methoxy-3-nitropyridine (B1295690) and 2-methoxy-5-nitropyridine (B154726) reacting with secondary amines show that the reaction proceeds via an SNAr mechanism where the methoxy (B1213986) group at C-2 is displaced. researchgate.net A classic example is the Chichibabin reaction, where pyridine reacts with sodium amide to yield 2-aminopyridine, displacing a hydride ion. wikipedia.org

Oxidation: The tertiary amine-like nitrogen atom in the pyridine ring can be readily oxidized to form a pyridine-N-oxide. wikipedia.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. evitachem.com The formation of the N-oxide alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic substitution and serving as a useful synthetic intermediate. wikipedia.org The amino group itself can also be subject to oxidation under certain conditions.

Reduction: The aromatic pyridine ring can be reduced to the corresponding piperidine ring through catalytic hydrogenation. rsc.org These reactions often require catalysts like rhodium, palladium, or nickel and may involve elevated pressures and temperatures. rsc.org For instance, Rh₂O₃ has been shown to be an effective catalyst for the hydrogenation of various unprotected pyridines, including aminopyridines, under mild conditions (5 bar H₂, 40 °C). rsc.org It is also possible to selectively reduce other functional groups on the ring, such as a nitro group being reduced to an amine, using reagents like SnCl₂/HCl or catalytic hydrogenation under controlled conditions.

Mechanistic Investigations of Chemical Transformations Involving this compound

While mechanistic studies specifically targeting this compound are not extensively documented, its reactivity can be inferred from the behavior of related pyridin-2-amines and the known electronic and steric effects of the tert-butoxy group.

In many reactions involving pyridin-2-amines, the initial step involves the nucleophilic nitrogen of the pyridine ring. For example, in reactions with α-haloketones, the reaction is proposed to proceed through the initial formation of a pyridinium (B92312) salt intermediate. rsc.orgrsc.org This intermediate is formed by the displacement of the halogen atom by the pyridine ring nitrogen. Subsequent steps, such as intramolecular cyclization, then lead to the final product.

For electrophilic substitution reactions, the mechanism would involve the formation of a cationic intermediate known as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the reaction. For nucleophilic aromatic substitution, the reaction proceeds through a negatively charged Meisenheimer-type intermediate, where the charge is delocalized across the aromatic system and onto the electronegative ring nitrogen. youtube.com

The tert-butoxy group at the 4-position plays a crucial role in modulating the reactivity of the pyridin-2-amine core through a combination of electronic and steric effects.

Electronic Effects: The tert-butoxy group is a strong electron-donating group due to the resonance effect of the oxygen atom's lone pairs. This effect increases the electron density of the pyridine ring, making it more activated towards electrophilic substitution compared to an unsubstituted pyridine. This activation complements the effect of the C-2 amino group. Both the C-2 amino and C-4 tert-butoxy groups are ortho-, para-directing. Therefore, their combined influence strongly activates the C-3 and C-5 positions for electrophilic attack.

Steric Effects: The tert-butyl moiety is sterically bulky. This steric hindrance can influence the regioselectivity of reactions, potentially favoring attack at the less hindered C-3 or C-5 positions, depending on the size of the incoming reagent. The bulk can also hinder reactions at the adjacent C-3 and C-5 positions to some degree.

Protecting Group Lability: The tert-butoxy group is, in essence, a tert-butyloxycarbonyl (Boc) group attached to an aromatic ring. This group is known to be labile under strong acidic conditions. wikipedia.org Consequently, reactions performed in strong acid could lead to the cleavage of the tert-butoxy group to form a hydroxyl group, which introduces a competing reaction pathway.

Chemodivergent Transformations of Pyridin-2-amine Derivatives

Chemodivergent synthesis refers to processes where a common substrate can be converted into structurally different products by tuning the reaction conditions. Pyridin-2-amine derivatives are versatile substrates for such transformations.

A notable example is the reaction of 2-aminopyridines with α-bromoketones. rsc.orgrsc.orgnih.gov By carefully selecting the catalyst and solvent system, two distinct heterocyclic products can be synthesized from the same starting materials.

Formation of N-(Pyridin-2-yl)amides: When the reaction is conducted in toluene using a combination of iodine (I₂) and tert-butyl hydroperoxide (TBHP) as the catalytic system, N-(pyridin-2-yl)amides are formed. rsc.orgnih.gov The proposed mechanism involves a shared cyclized intermediate which then undergoes an iodine-promoted C-C bond cleavage. rsc.orgrsc.org

Formation of 3-Bromoimidazo[1,2-a]pyridines: Conversely, if the reaction is carried out in ethyl acetate (B1210297) with only TBHP as the oxidant, the outcome is a one-pot tandem cyclization and bromination, yielding 3-bromoimidazo[1,2-a]pyridines. rsc.orgnih.gov In this pathway, the cyclization to form the imidazo[1,2-a]pyridine (B132010) core is followed by bromination, promoted by bromine generated in situ from HBr and TBHP. rsc.org

This divergence from a common intermediate highlights the subtle electronic and mechanistic controls that can be exerted to achieve chemical diversity from a single set of precursors.

| Product Type | Catalyst/Reagent | Solvent | Reaction Pathway |

|---|---|---|---|

| N-(Pyridin-2-yl)amides | I₂ / TBHP | Toluene | Cyclization followed by I₂-promoted C-C bond cleavage |

| 3-Bromoimidazo[1,2-a]pyridines | TBHP | Ethyl Acetate | Tandem cyclization and bromination |

Rearrangement Reactions and Structural Isomerization Pathways

While specific, dedicated studies on the rearrangement and isomerization of this compound are not extensively detailed in the available literature, its structural features—a pyridine ring substituted with a labile tert-butoxy ether and a nucleophilic amino group—allow for predictions of its behavior based on well-established reaction mechanisms for related compounds. The reactivity is primarily dictated by the interplay between the electron-donating amino and alkoxy groups and the electron-deficient nature of the pyridine ring. Potential pathways include thermal, acid-catalyzed, and base-catalyzed processes.

Thermal Rearrangements

The thermal stability of alkoxy-substituted pyridines can be limited, and heating can induce molecular rearrangements. For analogous compounds such as 2-alkoxypyridine-1-oxides, thermal treatment can lead to a [1s,4s] sigmatropic migration of the alkyl group from the ether oxygen to the N-oxide oxygen, resulting in the formation of 1-alkoxy-2-pyridones. researchgate.net By analogy, subjecting this compound to high temperatures could potentially initiate the migration of the tert-butyl group. A plausible, though speculative, pathway would involve the migration of the tert-butyl group from the C4-oxygen to the N1-nitrogen of the pyridine ring. This type of rearrangement would result in the formation of the isomeric N-alkylated pyridone, N-tert-butyl-2-amino-4-pyridone .

Another competing and more common thermal process for tert-butyl ethers is elimination. Heating can cause the cleavage of the C-O bond to release the stable carbocation, tert-butyl, which would deprotonate to form isobutylene (B52900) gas. This would result in the irreversible formation of 2-amino-4-hydroxypyridine .

Acid-Catalyzed Deprotection and Isomerization

The tert-butoxy group is a well-known protecting group for phenols and alcohols due to its stability in basic and mildly acidic conditions, but its susceptibility to strong acids. In the presence of a strong acid, the ether oxygen of this compound is protonated, creating a good leaving group. The subsequent cleavage of the oxygen-tert-butyl bond is facilitated by the formation of the highly stable tert-butyl cation, leading to the formation of 2-amino-4-hydroxypyridine. While this is technically a dealkylation reaction, it represents a significant structural transformation from an ether to its corresponding pyridinol tautomer.

Base-Catalyzed Isomerization

Base-catalyzed isomerization pathways for substituted pyridines have been documented, often proceeding through highly reactive intermediates like pyridynes. amazonaws.com For example, 3-bromopyridines have been shown to isomerize to 4-bromopyridines in the presence of a strong base via a 3,4-pyridyne intermediate. amazonaws.comresearchgate.net A similar pathway for this compound, while theoretically possible, would require extremely strong basic conditions (e.g., LDA or NaNH₂) to deprotonate the pyridine ring at C3 or C5. Subsequent elimination of the tert-butoxide would generate a pyridyne intermediate. However, this pathway is less common for alkoxy groups compared to halogens.

A more relevant analogy comes from the base-catalyzed rearrangement of N-acylated aminopyridines. For instance, N,N-Di-tert-butoxycarbonylpyridin-4-amines undergo rearrangement to tert-butyl 4-(tert-butoxycarbonylamino)nicotinates when treated with LDA, involving the migration of a tert-butoxycarbonyl (Boc) group. researchgate.net This highlights the potential for base-induced migrations of substituents in functionally related pyridine systems.

Photochemical Rearrangements

Photochemical energy can induce rearrangements not accessible through thermal means. acs.orgbaranlab.org Reactions like the photo-Fries or photo-Smiles rearrangement are known for aromatic ethers and amines. researchgate.net A photo-Fries-type rearrangement of this compound could conceivably lead to the migration of the tert-butyl group from the oxygen atom to an adjacent carbon on the pyridine ring, forming a C-alkylated pyridinol. Furthermore, photochemical transformations involving related structures, such as 2-arylamino-1-(4-tert-butylphenoxy)-9,10-anthraquinones, show migration of the aryl ether group, underscoring the potential for such rearrangements in complex molecules containing similar functional moieties. researchgate.net

The table below summarizes potential rearrangement and isomerization reactions based on established principles for analogous compounds.

| Reaction Type | Reagents & Conditions | Putative Intermediate(s) | Potential Product(s) | Reaction Details | Citation |

| Thermal Rearrangement | High Temperature (e.g., >150°C) | Sigmatropic transition state | N-tert-butyl-2-amino-4-pyridone | Analogous to rearrangements of 2-alkoxypyridine-1-oxides, involving alkyl group migration from oxygen to nitrogen. | researchgate.net |

| Thermal Elimination | High Temperature | Protonated ether, tert-butyl cation | 2-amino-4-hydroxypyridine, Isobutylene | Standard decomposition pathway for tert-butyl ethers. | |

| Acid-Catalyzed Cleavage | Strong Acid (e.g., TFA, HCl) | Protonated ether, tert-butyl cation | 2-amino-4-hydroxypyridine | A common deprotection strategy resulting in a structural change from ether to pyridinol. | |

| Base-Catalyzed Isomerization | Strong Base (e.g., LDA) | Pyridyne anion | Positional isomers (speculative) | Based on the isomerization of halopyridines; less likely for alkoxy groups but theoretically possible. | amazonaws.com |

| Photochemical Rearrangement | UV Light (hν) | Excited state species | C-tert-butyl-2-amino-4-hydroxypyridine | Analogous to a photo-Fries type rearrangement where the alkyl group migrates to the aromatic ring. | researchgate.net |

Compound Index

Derivatization Strategies and Analogues of 4 Tert Butoxy Pyridin 2 Amine

Synthesis of Substituted 4-(Tert-butoxy)pyridin-2-amine Derivatives

The core structure of this compound can be modified through substitution at various positions to generate a library of derivatives. Electrophilic aromatic substitution reactions, such as halogenation, are common strategies to introduce new functional groups onto the pyridine (B92270) ring. The electron-donating nature of the amino and tert-butoxy (B1229062) groups directs incoming electrophiles primarily to the C3 and C5 positions. For instance, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) to yield mono- or di-halogenated products, which are themselves valuable intermediates for further modifications like cross-coupling reactions.

The amino group can also be a site for derivatization. Acylation, for example, can be performed to introduce various acyl groups, potentially altering the electronic properties and biological activity of the molecule. A common method involves reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. Protection of the amino group, for instance with a tert-butoxycarbonyl (Boc) group using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), is another key strategy that facilitates subsequent reactions on the pyridine ring by modulating reactivity and preventing unwanted side reactions. acs.org

| Reaction Type | Reagent(s) | Position of Substitution | Potential Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C3 and/or C5 | 3-Bromo-4-(tert-butoxy)pyridin-2-amine |

| Acylation | Acetyl chloride, Base | 2-Amino group | N-(4-(tert-butoxy)pyridin-2-yl)acetamide |

| Boc-Protection | Di-tert-butyl dicarbonate (Boc₂O), DMAP | 2-Amino group | tert-butyl (4-(tert-butoxy)pyridin-2-yl)carbamate |

| Suzuki Coupling (from halo-derivative) | Arylboronic acid, Pd catalyst, Base | C3, C5, or C6 | Aryl-substituted this compound |

Exploration of Analogues Featuring Modified Tert-Butoxy Moieties

Modification of the tert-butoxy group is a crucial strategy for generating structural analogues and fine-tuning the physicochemical properties of the parent compound. A primary approach involves the acid-catalyzed deprotection (dealkylation) of the tert-butyl ether to yield 2-amino-4-hydroxypyridine. This intermediate is pivotal, as the hydroxyl group can subsequently be re-alkylated with a diverse range of alkyl halides or other electrophiles to introduce novel alkoxy, aryloxy, or other ether-linked side chains.

This two-step sequence—deprotection followed by O-alkylation—provides access to a library of analogues where the steric and electronic properties of the C4 substituent are systematically varied. For example, replacing the bulky tert-butyl group with smaller linear alkyl chains (e.g., methoxy (B1213986), ethoxy) or functionalized chains could significantly impact molecular conformation and interaction with biological targets.

| Step | Reaction | Reagent(s) | Intermediate/Product |

|---|---|---|---|

| 1. Deprotection | Acid-catalyzed ether cleavage | Trifluoroacetic acid (TFA) or HCl | 2-Amino-4-hydroxypyridine |

| 2. O-Alkylation | Williamson ether synthesis | Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH) | 4-Alkoxy-pyridin-2-amine analogues |

Functionalization of the Pyridine Ring and Amino Group

Beyond simple substitution, the pyridine ring and amino group of this compound are amenable to a wide array of functionalization reactions.

Pyridine Ring Functionalization: Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds on the pyridine core. organic-chemistry.orgnih.govmdpi.com To utilize these methods, the pyridine ring must first be halogenated (e.g., at the C3, C5, or C6 positions). The resulting halo-derivatives can then undergo reactions like the Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl substituents. organic-chemistry.orgnih.govmdpi.com This approach dramatically increases molecular complexity and allows for the construction of biaryl systems.

Amino Group Functionalization: The primary amino group at the C2 position is a versatile handle for derivatization. It can undergo N-alkylation with various alkyl halides in the presence of a base to form secondary or tertiary amines. google.com Furthermore, the amino group can react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) derivatives, respectively. These functional groups are known to participate in hydrogen bonding and can be critical for molecular recognition processes. Reductive amination with aldehydes or ketones provides another route to N-alkylated derivatives. youtube.com

Generation of Fused Heterocyclic Systems Utilizing this compound Precursors

The 2-aminopyridine (B139424) moiety is a classic building block for the synthesis of fused bicyclic heteroaromatic systems, which are prevalent in pharmaceuticals. researchgate.netbohrium.comias.ac.innih.gov One of the most common and important scaffolds derived from 2-aminopyridines is the imidazo[1,2-a]pyridine (B132010) ring system. nih.govnih.govacs.orgmdpi.com

Various synthetic strategies can be employed to construct this fused system using this compound as a precursor. For example, a (3+2) cycloaddition reaction with propargyl alcohols, promoted by reagents like sodium periodate (B1199274) (NaIO₄) and tert-butyl hydroperoxide (TBHP), can yield C3-carbonylated imidazopyridines. nih.gov Multicomponent reactions also offer an efficient pathway; the reaction of a 2-aminopyridine with an aryl methyl ketone and a third component, such as barbituric acid, can lead to highly functionalized, fused systems in a single step. acs.org These reactions leverage the nucleophilicity of both the exocyclic amino nitrogen and the endocyclic pyridine nitrogen to form the five-membered imidazole (B134444) ring.

| Fused System | General Reaction Type | Typical Reagents |

|---|---|---|

| Imidazo[1,2-a]pyridines | Cyclocondensation / Cycloaddition | α-Haloketones, Propargyl alcohols, Aryl methyl ketones |

| Pyrido[1,2-a]pyrimidines | Cyclocondensation | β-Diketones, Malonates |

| Triazolo[1,5-a]pyridines | Cyclization of intermediates | Hydrazonoyl halides |

Quaternary Ammonium (B1175870) Derivatives and Other Salt Formations

The nitrogen atom of the pyridine ring in this compound is basic and nucleophilic, allowing it to react with alkylating agents to form quaternary ammonium salts. This process, known as quaternization or the Menshutkin reaction, involves the treatment of the pyridine derivative with an alkyl halide, such as methyl iodide or benzyl (B1604629) bromide. mdpi.com The reaction results in a permanent positive charge on the pyridine nitrogen, significantly altering the molecule's solubility, electronic properties, and potential biological activity. osti.gov

The efficiency of quaternization can be influenced by factors such as the steric bulk of the alkylating agent and the reaction conditions, with polar aprotic solvents generally favoring the Sₙ2 reaction mechanism. mdpi.com The resulting pyridinium (B92312) salts can be isolated with various counter-ions (e.g., iodide, bromide, tosylate) and are a distinct class of derivatives with applications ranging from ionic liquids to antimicrobial agents. mdpi.com Besides quaternization, the basic amino group and pyridine nitrogen can react with acids to form simple acid-addition salts, a common strategy for improving the aqueous solubility and crystalline properties of amine-containing compounds.

Advanced Applications in Organic Synthesis and Catalysis

4-(Tert-butoxy)pyridin-2-amine as a Versatile Synthetic Building Block

The unique arrangement of a nucleophilic amino group and an electron-donating tert-butoxy (B1229062) group on a pyridine (B92270) core makes this compound a valuable and versatile building block in modern organic synthesis. This structure allows for regioselective functionalization, enabling its use as a precursor for a wide array of more complex molecular structures and other heterocyclic systems.

The substituted aminopyridine framework is a common motif in pharmacologically active compounds and complex organic molecules. nih.gov The strategic placement of the amino and tert-butoxy groups in this compound provides synthetic handles for elaboration into intricate structures. The tert-butoxy group can serve as a bulky, electron-donating directing group or be cleaved under acidic conditions to reveal a hydroxypyridine, offering further synthetic pathways. The 2-amino group is a key point for derivatization, often used to build new heterocyclic rings or to link the pyridine core to other molecular fragments.

Research has demonstrated the utility of related aminopyridine scaffolds in the synthesis of novel macrofilaricidal compounds, such as substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines. acs.org In these syntheses, the aminopyridine unit is a crucial component that is incorporated into the final complex structure through multi-step reaction sequences. acs.org Furthermore, heterocycle-substituted amino-pyridine compounds are central to the development of pharmaceuticals for treating cancer, where the pyridine core serves as a scaffold for arranging various functional groups in a precise three-dimensional orientation. google.com The tert-butoxycarbonyl (Boc) group, a close relative of the tert-butoxy group, is frequently used to protect amino functionalities on pyridine rings during the construction of complex molecules, highlighting the importance of such masked functional groups in multi-step synthesis. chemimpex.comnih.gov

Table 1: Examples of Complex Molecules Derived from Substituted Aminopyridine Scaffolds

| Molecule Class | Synthetic Application/Significance | Key Precursor Motif |

|---|---|---|

| Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines | Development of novel macrofilaricidal agents for treating filarial infections. acs.org | Substituted Pyridin-2-amine |

| Heterocycle-substituted amino-pyridines | Used in the development of novel cancer therapeutics. google.com | Amino-pyridine |

| Fused Pyrazolinoquinolizines | Construction of novel fused heterocyclic systems via intramolecular cyclization. beilstein-journals.org | Tert-amino pyrazolone |

| Buparlisib (BKM120) | A PI3K inhibitor used in cancer research, featuring a complex substituted pyrimidine (B1678525) core. amazonaws.com | 5-bromo-2,4-dichloropyrimidine |

| Pyrrolidine Derivatives | Serve as inhibitors of influenza virus neuraminidase. nih.gov | Pyrrolidine β-amino acid |

This compound is an ideal starting material for the synthesis of other functionalized heterocycles. The inherent reactivity of the pyridine ring, modulated by its substituents, allows it to participate in various cyclization and cross-coupling reactions. The "tert-amino effect" is a known strategy in heterocyclic chemistry where an ortho-substituted tertiary amine facilitates an intramolecular cyclization. beilstein-journals.org Although the primary amine of this compound would first need to be alkylated, this principle showcases how amino groups on a ring can be leveraged to construct fused heterocyclic systems, such as pyrazolinoquinolizines and 1,4-oxazinopyrazoline derivatives. beilstein-journals.org

The synthesis of quinazoline-2,4-diones, an important class of nitrogen-containing heterocycles, can be achieved from 2-aminobenzamides, which are structural analogues of 2-aminopyridines. semanticscholar.org This suggests that this compound could be a suitable precursor for analogous pyridopyrimidine-diones. Additionally, the synthesis of polysubstituted pyridines is often achieved through multi-component reactions or by functionalizing simpler pyridine precursors. organic-chemistry.org The presence of both an alkoxy and an amino group provides multiple points for diversification, allowing for the creation of a library of substituted heterocycles for screening in drug discovery and materials science.

Ligand Design and Catalytic Applications

The nitrogen atom of the pyridine ring and the exocyclic 2-amino group in this compound are excellent coordination sites for metal ions. This property makes the compound and its derivatives attractive candidates for ligand design in catalysis.

The pyridine framework is a cornerstone in the design of chiral ligands for asymmetric catalysis. Pyridinooxazoline (PyOx) ligands, for example, are a prominent class of bidentate dinitrogen ligands that have proven effective in a variety of asymmetric transformations. nih.govresearchgate.net These ligands are typically synthesized from precursors like picolinic acid, a related 2-substituted pyridine. researchgate.netbeilstein-journals.org The development of an efficient, scalable synthesis for ligands such as (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, underscores the importance of the substituted pyridine scaffold. nih.govbeilstein-journals.org

While not a direct precursor, this compound represents a modifiable platform. The amino group can be transformed into various chiral auxiliaries, and the electronic properties of the ligand can be fine-tuned by the tert-butoxy group at the 4-position. Such modifications are crucial for optimizing enantioselectivity in catalytic reactions. Chiral copper complexes, for instance, have been shown to catalyze the C-C bond-forming dearomatization of pyridines, a powerful method for creating enantioenriched piperidines, which are prevalent in FDA-approved drugs. nih.govresearchgate.net The success of these catalytic systems relies heavily on the steric and electronic environment provided by the chiral ligand. nih.govresearchgate.net Chiral pyridine N-oxides have also emerged as valuable ligands for transition-metal-catalyzed asymmetric reactions, further demonstrating the versatility of the pyridine core in catalysis. researchgate.net

Table 2: Pyridine-Based Chiral Ligands and Their Catalytic Applications

| Ligand Type | Example Ligand | Catalytic Application | Metal/System |

|---|---|---|---|

| Pyridinooxazoline (PyOx) | (S)-t-BuPyOx | Asymmetric conjugate addition of arylboronic acids to enones. nih.govresearchgate.net | Rhodium, Copper |

| Bis(oxazolinylpyridine) | pybox | Asymmetric hydrosilylation of ketones. acs.org | Rhodium(III) |

| Chiral Phosphine (B1218219) | BIDIME-derivative | Enantioselective nickel-catalyzed 1,4-diboration of 1,2-dihydropyridines. acs.org | Nickel |

| Chiral N,N'-dioxide | Tertiary amine-derived | Asymmetric allylation and propargylation of aldehydes. acs.org | (Not specified) |

| Copper Hydride Complex | (R)-DTBM-SEGPHOS | Asymmetric 1,4-dearomatization of pyridines with olefins. nih.govresearchgate.net | Copper |

Transition metal complexes containing pyridine ligands are ubiquitous in coordination chemistry. wikipedia.org The pyridine nitrogen acts as a Lewis base, forming stable complexes with a wide range of metals. In this compound, both the pyridine nitrogen and the 2-amino group can potentially coordinate to a metal center, allowing it to act as a bidentate chelating ligand. This chelation effect typically leads to the formation of stable five-membered rings with the metal ion, enhancing the thermodynamic stability of the complex. nih.gov

Studies on related aminopyridine ligands have shown their ability to form complexes with various transition metals, including Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.govekb.eg The geometry of these complexes can vary from tetrahedral to square planar, depending on the metal ion and the stoichiometry of the ligand. nih.gov The tert-butoxy substituent at the 4-position of the pyridine ring in this compound would influence the electronic properties of the ligand. As an electron-donating group, it increases the electron density on the pyridine ring, which can strengthen the metal-ligand bond. Such complexes have applications ranging from synthetic precursors in organometallic chemistry to materials science and therapeutics. wikipedia.orgrjptonline.org

The utility of pyridine derivatives extends beyond metal-based catalysis into the realm of organocatalysis. 4-Dimethylaminopyridine (DMAP) is a well-known nucleophilic organocatalyst widely used in acylation and other reactions. The catalytic activity of DMAP stems from the increased nucleophilicity of its pyridine nitrogen, enhanced by the electron-donating dimethylamino group at the 4-position.

By analogy, this compound possesses similar electronic features. The tert-butoxy group is also electron-donating, suggesting that this compound could function as a nucleophilic organocatalyst. Its potential applications could include promoting reactions that benefit from a moderately basic, sterically hindered catalyst. For example, a DMAP-catalyzed, metal-free synthesis of quinazoline-2,4-diones has been developed using di-tert-butyl dicarbonate (B1257347) as a key reagent, demonstrating the power of pyridine-based organocatalysts in constructing complex heterocycles. semanticscholar.org Furthermore, metal-free cyclization reactions, sometimes generalized under the "tert-amino effect," provide a pathway for synthesizing fused heterocycles without the need for a transition metal, relying instead on the inherent reactivity of the substituted amine precursor. beilstein-journals.org

Computational and Theoretical Investigations of 4 Tert Butoxy Pyridin 2 Amine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of 4-(tert-butoxy)pyridin-2-amine.

DFT calculations are a powerful tool for investigating the molecular properties of organic compounds. For this compound, these calculations can predict a range of properties that are critical for understanding its chemical behavior. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to optimize the molecular geometry and calculate electronic properties. nih.gov

The presence of the electron-donating amino (-NH2) and tert-butoxy (B1229062) (-O-tBu) groups significantly influences the electronic distribution within the pyridine (B92270) ring. The amino group at position 2 and the tert-butoxy group at position 4 both contribute to increasing the electron density of the aromatic system through resonance and inductive effects. This enhanced electron density is expected to activate the pyridine ring towards electrophilic substitution reactions.

Key molecular properties that can be calculated using DFT include dipole moment, polarizability, and various thermodynamic parameters. The calculated dipole moment provides insight into the molecule's polarity, which affects its solubility and intermolecular interactions. The polarizability indicates how easily the electron cloud of the molecule can be distorted by an external electric field.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment | 2.5 - 3.5 | Debye |

| Polarizability | 150 - 170 | Bohr³ |

| HOMO Energy | -5.0 to -5.5 | eV |

| LUMO Energy | -0.5 to 0.0 | eV |

Note: These values are representative and would be precisely determined through specific DFT calculations.

The reactivity of the molecule can be further understood by analyzing global reactivity descriptors derived from the energies of the frontier molecular orbitals. hakon-art.comtsijournals.com These descriptors include chemical potential, hardness, softness, and the electrophilicity index, which provide a quantitative measure of the molecule's stability and reactivity. hakon-art.comtsijournals.com

Molecular orbital (MO) theory provides a detailed picture of the bonding within a molecule. libretexts.orgmasterorganicchemistry.comyoutube.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important as these orbitals are primarily involved in chemical reactions.

For this compound, the HOMO is expected to be localized predominantly on the pyridine ring and the nitrogen atom of the amino group, reflecting the electron-donating nature of the substituents. This high-energy HOMO indicates that the molecule is a good electron donor and is susceptible to attack by electrophiles.

Conversely, the LUMO is anticipated to be distributed over the pyridine ring, particularly on the carbon atoms. The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. The calculated HOMO-LUMO gap for this compound suggests a molecule of moderate reactivity.

The bonding characteristics can be further analyzed through Natural Bond Orbital (NBO) analysis, which provides information about charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Reaction Mechanism Predictions and Transition State Analysis

Computational methods can be employed to predict the mechanisms of chemical reactions and to analyze the structures and energies of transition states. iastate.edu For this compound, theoretical studies can predict the regioselectivity of electrophilic aromatic substitution reactions. The electron-donating amino and tert-butoxy groups are expected to direct incoming electrophiles to the ortho and para positions relative to their own positions. Given the substitution pattern, positions 3 and 5 of the pyridine ring are the most likely sites for electrophilic attack.

DFT calculations can be used to model the reaction pathways for various reactions, such as nitration, halogenation, or acylation. By calculating the energies of the intermediates and transition states, the most favorable reaction pathway can be determined. For instance, the transition state for the addition of an electrophile to the pyridine ring can be located, and its energy can be calculated to determine the activation energy of the reaction.

While specific transition state analyses for reactions involving this compound are not extensively documented in the literature, the principles of computational reaction mechanism studies on similar pyridine derivatives can be applied. iastate.edu Such studies would involve mapping the potential energy surface of the reaction to identify the minimum energy path from reactants to products.

Conformational Analysis and Investigation of Intramolecular Interactions

The presence of the flexible tert-butoxy group introduces conformational isomerism in this compound. nih.govsemanticscholar.org Conformational analysis aims to identify the most stable arrangement of the atoms in the molecule. The rotation around the C4-O bond of the tert-butoxy group can lead to different conformers with varying energies.

Computational methods, such as DFT or ab initio calculations, can be used to perform a systematic scan of the potential energy surface by rotating the dihedral angle of the tert-butoxy group. nih.govmdpi.com This allows for the identification of the global minimum energy conformation and any other low-energy conformers.

A key aspect of the conformational analysis of this molecule is the potential for intramolecular hydrogen bonding between the hydrogen atoms of the amino group at position 2 and the oxygen atom of the tert-butoxy group at position 4. Although a direct hydrogen bond might be sterically challenging due to the distance, weaker C-H···O interactions involving the tert-butyl group could also contribute to the stability of certain conformations. The relative energies of the different conformers are determined by a balance of steric hindrance and stabilizing intramolecular interactions.

Table 2: Relative Energies of Potential Conformers of this compound

| Conformer | Dihedral Angle (C3-C4-O-C(tBu)) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| A | ~0° (syn-periplanar) | Higher | Steric hindrance between t-Bu and pyridine ring |

| B | ~90° | Lower | Reduced steric hindrance |

Note: The relative energies are illustrative and would be quantified by specific computational studies.

Computational Spectroscopic Analysis for Structural Elucidation

Computational spectroscopy is a valuable tool for the structural elucidation of molecules. nih.govnih.govresearchgate.net DFT calculations can be used to predict various spectroscopic properties, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

The calculated IR spectrum would show characteristic vibrational modes for the functional groups present in this compound. For example, the N-H stretching vibrations of the amino group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring can all be predicted.

Similarly, the ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental spectra. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, and therefore provide a detailed probe of the molecular structure. Discrepancies between calculated and experimental spectra can often be resolved by considering different possible conformations or tautomers of the molecule.

Table 3: Predicted Key Spectroscopic Features of this compound

| Spectroscopic Technique | Predicted Feature | Characteristic Functional Group |

|---|---|---|

| IR Spectroscopy | 3300-3500 cm⁻¹ | N-H stretching (amino group) |

| 1200-1300 cm⁻¹ | C-O stretching (tert-butoxy group) | |

| ¹H NMR Spectroscopy | 6.0-8.0 ppm | Aromatic protons (pyridine ring) |

| 4.5-5.5 ppm | -NH₂ protons | |

| 1.3-1.5 ppm | tert-butyl protons | |

| ¹³C NMR Spectroscopy | 150-165 ppm | C2 and C4 of pyridine ring |

| 100-115 ppm | C3 and C5 of pyridine ring | |

| 75-85 ppm | Quaternary carbon of tert-butyl group |

Note: These are typical ranges and precise values would be obtained from specific calculations.

Future Research Directions and Emerging Opportunities in Pyridine Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

The increasing emphasis on green chemistry is driving the development of more efficient and environmentally benign synthetic routes to valuable chemical intermediates. rsc.org For 4-(tert-butoxy)pyridin-2-amine and related aminopyridine ethers, future research will likely focus on moving beyond traditional multi-step syntheses towards more atom-economical and sustainable alternatives.

Key opportunities include:

Multi-Component Reactions (MCRs): MCRs, which combine three or more reactants in a single operation to form a product containing substantial portions of all reactants, represent a powerful tool for sustainable synthesis. researchgate.netmdpi.com Future work could target a one-pot synthesis of the this compound core, potentially from simple, readily available acyclic precursors, thereby minimizing waste and reducing the number of operational steps. mdpi.com

Catalytic C-H Amination: A significant advancement would be the direct amination of a 4-(tert-butoxy)pyridine (B2507444) precursor. This C-H functionalization approach avoids the need for pre-functionalized starting materials, such as halopyridines, which are common in traditional cross-coupling methods. rsc.org Palladium-catalyzed C-N bond formation is a well-established method for synthesizing aminopyridines and could be adapted for greener conditions. acs.org

Ruthenium-Catalyzed Domino Reactions: Atom-economical domino reactions, such as those catalyzed by ruthenium, can construct complex heterocyclic systems from simple linear substrates in a single step, maximizing the incorporation of all atoms from the starting materials into the final product. nih.gov Applying this philosophy to aminopyridine ether synthesis could drastically improve efficiency.

Green Chemistry Metrics: The evaluation of new synthetic routes will increasingly rely on quantitative metrics. A comparison between a classical approach and a potential future sustainable approach highlights the expected improvements.

| Metric | Traditional Synthesis (Hypothetical) | Future Sustainable Synthesis (Projected) | Advantage of Future Method |

|---|---|---|---|

| Starting Materials | Multi-step from pre-functionalized pyridines | Simple, non-functionalized precursors | Lower cost, greater availability |

| Atom Economy | Moderate (produces stoichiometric byproducts) | High (>90%) rsc.org | Minimizes waste mdpi.com |

| Number of Steps | 3-5 steps | 1-2 steps (e.g., MCR or C-H activation) | Reduces time, energy, and resources |

| Solvents/Reagents | Harsh reagents, chlorinated solvents | Benign solvents (e.g., water, ethanol), catalytic reagents nih.govacs.org | Improved safety and environmental profile |

Exploration of Novel Reactivity and Transformation Pathways for Aminopyridine Ethers

The reactivity of this compound is not fully explored. The interplay between the amino, tert-butoxy (B1229062), and pyridine (B92270) nitrogen groups could give rise to unique and synthetically useful transformations.

Directed C-H Functionalization: The 2-amino group can act as a powerful directing group in transition-metal-catalyzed C-H functionalization reactions. researchgate.net This strategy could enable the selective introduction of substituents at the C3 or C5 positions, which are otherwise difficult to access. Catalytic systems involving rhodium or palladium could facilitate olefination, arylation, or alkylation at these positions, providing rapid access to a library of novel derivatives. nih.govnih.gov The electron-poor nature of the pyridine ring typically makes direct functionalization challenging, but this directing group approach offers a promising solution. rsc.org

Novel Rearrangement Reactions: Substituted aminopyridines can undergo unexpected rearrangements under specific conditions. For instance, N,N-di-tert-butoxycarbonylpyridin-4-amines have been shown to rearrange to polysubstituted pyridine derivatives upon treatment with a strong base like lithium diisopropylamide (LDA). acs.orgacs.org Investigating the behavior of this compound under similar conditions could uncover new intramolecular transformation pathways for creating highly functionalized pyridines.

Transformations of the Ether Linkage: While the tert-butoxy group is often used as a protecting group for the 4-hydroxy functionality, its reactivity could be exploited further. Research into selective C-O bond activation could lead to novel cross-coupling reactions, replacing the tert-butoxy group directly with other functionalities without needing to deprotect to the pyridone.

Rational Design of Derivatives for Advanced Chemical Functions

The this compound scaffold is an ideal starting point for the rational design of molecules with specialized functions. By strategically modifying the core structure, derivatives can be tailored for specific applications in reagent development and material science.

Specific Reagent Development: The bidentate N,N-chelation motif inherent in the 2-aminopyridine (B139424) structure is foundational for designing ligands for asymmetric catalysis. beilstein-journals.org By introducing a chiral center, for example, via acylation of the amino group with a chiral acid, derivatives analogous to the successful PyOx (pyridinooxazoline) ligands could be developed. researchgate.net These new ligands could find use in enantioselective metal-catalyzed reactions.

Material Science Precursors: Pyridine-containing compounds are widely used in the development of functional materials due to their electronic properties and ability to coordinate with metals. organic-chemistry.org Derivatives of this compound could be designed as monomers for polymerization, leading to materials with applications in organic electronics or as sensory materials. The tert-butoxy group can be selectively removed post-polymerization to unmask a 4-pyridone unit, allowing for further tuning of material properties, such as hydrogen-bonding capabilities.

| Derivative Class | Modification Strategy | Target Function | Potential Application Area |

|---|---|---|---|

| Chiral Ligands | Functionalize the 2-amino group with a chiral auxiliary | Asymmetric Catalysis | Pharmaceutical synthesis, fine chemicals |

| Functional Monomers | Introduce a polymerizable group (e.g., vinyl, acetylene) via C-H activation | Precursors for Conjugated Polymers | Organic light-emitting diodes (OLEDs), sensors |

| Metal-Organic Framework (MOF) Linkers | Introduce a carboxylic acid or other coordinating group at the C3 or C5 position | Building blocks for porous materials | Gas storage, catalysis, separation |

| Bioactive Scaffolds | Use as a core for library synthesis via coupling reactions | Inhibitors for biological targets like kinases nih.govresearchgate.net | Drug Discovery |

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands for rapid, safe, and scalable synthesis, modern chemical production is increasingly turning to continuous-flow chemistry and automation. vcu.edu The synthesis and subsequent use of this compound are well-suited for these technologies.

Flow Chemistry: Performing syntheses in continuous-flow reactors offers significant advantages over traditional batch processes, including superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and streamlined scalability. mdpi.com The synthesis of pyridine derivatives, which can involve exothermic or hazardous steps, has been shown to benefit greatly from flow technology, leading to higher yields and purity. vcu.edu Future research will focus on developing a complete, multi-step flow synthesis of this compound and its derivatives, potentially integrating in-line purification and analysis.

Automated Synthesis: Automated platforms are revolutionizing drug discovery by enabling the rapid synthesis and screening of large compound libraries. researchgate.net As a versatile building block, this compound could be incorporated into automated workflows. Its distinct functional handles (the nucleophilic amine, the pyridine ring for coupling, and the acid-labile ether) allow for divergent synthesis, where a common intermediate is used to generate a wide array of final products for biological screening.

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Scalability | Difficult; requires larger reactors and poses safety risks | Simple; achieved by running the reactor for a longer time vcu.edu |

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway | Inherently safer due to small reactor volumes and superior temperature control mdpi.com |

| Reaction Time | Hours to days, including workup | Minutes to hours (residence time in reactor) mdpi.com |

| Productivity | Limited by reactor size | High throughput, suitable for on-demand production |

| Process Control | Limited control over mixing and temperature gradients | Precise control over reaction parameters (temp, pressure, stoichiometry) |

Q & A

Q. Yield Improvement :

- Use anhydrous solvents to prevent hydrolysis.

- Catalytic systems like Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos) for coupling reactions .

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

Key techniques include:

NMR Spectroscopy :

- ¹H NMR : A singlet at ~1.3 ppm for tert-butyl protons and aromatic protons between 6.5–8.5 ppm. The NH₂ group may appear as a broad peak at ~5.5 ppm (solvent-dependent) .

- ¹³C NMR : A quaternary carbon for tert-butoxy (~80 ppm) and aromatic carbons (110–150 ppm).

IR Spectroscopy : Stretching vibrations for C-O (1250–1050 cm⁻¹) and N-H (3400–3300 cm⁻¹).

Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ matching the molecular weight (e.g., 180.2 g/mol). Fragmentation patterns may include loss of the tert-butyl group (-56 Da) .

Validation : Cross-reference with computational predictions (e.g., DFT calculations for NMR shifts) or compare to analogs like 6-methoxy-4-(trifluoromethyl)pyridin-2-amine .

Advanced: How can researchers resolve contradictions in NMR data interpretation for this compound derivatives?

Methodological Answer:

Contradictions often arise from dynamic effects or tautomerism. Strategies include:

Variable Temperature NMR : Conduct experiments at low temperatures (e.g., –40°C) to slow exchange processes and resolve splitting patterns .

Deuterium Exchange : Add D₂O to identify exchangeable protons (e.g., NH₂).

X-ray Crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding using single-crystal structures .

Computational Modeling : Use software like Gaussian or ADF to simulate NMR spectra and assign peaks .

Example : If aromatic proton splitting contradicts expectations, check for steric hindrance from the tert-butyl group altering ring conformation .

Advanced: What strategies improve regioselectivity in the functionalization of this compound?

Methodological Answer:

Regioselectivity challenges stem from the electron-donating tert-butoxy group. Solutions:

Directed Metalation : Use LiTMP (lithium tetramethylpiperidide) to deprotonate specific positions, followed by electrophilic quenching (e.g., iodine or aldehydes) .

Cross-Coupling Reactions : Employ Buchwald-Hartwig amination or Suzuki-Miyaura coupling with Pd catalysts. The tert-butoxy group directs coupling to the para position .

Protecting Group Strategy : Temporarily protect the amine with Boc to avoid unwanted side reactions during functionalization .

Case Study : For halogenation, use N-bromosuccinimide (NBS) in acetonitrile at 0°C to selectively brominate the 5-position .

Advanced: How does the tert-butoxy group influence the compound’s reactivity in cross-coupling reactions compared to other protecting groups?

Methodological Answer:

The tert-butoxy group:

Steric Effects : Its bulkiness hinders electrophilic attacks at adjacent positions, favoring meta/para reactivity in Pd-catalyzed reactions .

Electronic Effects : The electron-donating nature activates the ring for nucleophilic aromatic substitution but deactivates it toward electrophilic substitution.

Stability : Resists acidic/basic conditions better than methoxy or methyl groups, making it suitable for multi-step syntheses .

Q. Comparison :

- Boc Protection : Offers orthogonal deprotection but requires acidic conditions.

- Methyl Groups : Less steric hindrance but lower stability under harsh conditions.

Advanced: What computational methods predict the stability of this compound under varying pH or thermal conditions?

Methodological Answer:

DFT Calculations :

- Optimize geometry and calculate bond dissociation energies (BDEs) to assess thermal stability.

- Simulate hydrolysis pathways under acidic/basic conditions .

Molecular Dynamics (MD) : Model interactions with solvents (e.g., water or DMSO) to predict degradation kinetics.

pKa Prediction : Use software like MarvinSuite to estimate amine group basicity and susceptibility to protonation .

Q. Experimental Validation :

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures.

- pH Stability Studies : Monitor degradation via HPLC at pH 2–12 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.